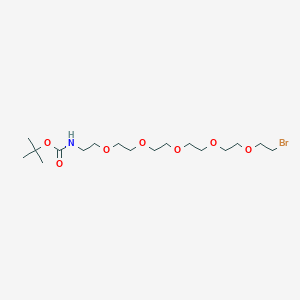

t-Butyl (17-bromo-3,6,9,12,15-pentaoxaheptadecyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

T-Butyl (17-bromo-3,6,9,12,15-pentaoxaheptadecyl)carbamate is a chemical compound that belongs to the family of carboxylic acid derivatives. It is used for research purposes .

Molecular Structure Analysis

The molecular formula of this compound is C17H34BrNO7 . Its molecular weight is 444.36 . The InChI code for this compound is 1S/C17H34BrNO7/c1-17(2,3)26-16(20)19-5-7-22-9-11-24-13-15-25-14-12-23-10-8-21-6-4-18/h4-15H2,1-3H3,(H,19,20) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 444.36 . It should be stored sealed in a dry environment at 2-8°C . The boiling point is not specified .Aplicaciones Científicas De Investigación

Organic Synthesis Applications

One notable application of t-Butyl carbamate derivatives in organic synthesis is the development of new reagents for aminobromination of terminal alkenes. For example, t-Butyl N,N-dibromocarbamate, obtained through bromination of t-butyl carbamate, has been shown to react smoothly with a variety of terminal alkenes. This reaction affords corresponding β-bromo-N-Boc-amines upon reduction, which can be deprotected to yield β-bromoamine hydrochlorides in good yields (Klepacz & Zwierzak, 2001). This process exemplifies the utility of t-butyl carbamate derivatives in synthesizing complex organic molecules, highlighting their importance in organic chemistry.

Material Science and Catalysis

In material science, t-butyl carbamate derivatives have been utilized for CO2 capture technologies. A study described the synthesis of a task-specific ionic liquid incorporating a cation with an appended amine group, which reacts reversibly with CO2, sequestering the gas as a carbamate salt. This ionic liquid, comparable in efficiency to commercial amine sequestering agents, represents a nonvolatile and water-independent approach for CO2 capture (Bates et al., 2002).

Pharmaceutical Intermediates

The versatility of t-butyl carbamate derivatives extends into the pharmaceutical field, where they serve as intermediates in the synthesis of potential anticancer agents. An instance is the synthesis of t-butyl{1-[(p-phenylacetyl)phenyl]cyclobutyl}carbamate, a key intermediate in anti-cancer drug development, synthesized via the Weinreb ketone synthesis method. This synthesis process demonstrates the compound's role in developing pharmacologically active molecules (Song Hao, 2011).

Mecanismo De Acción

Target of Action

The primary target of BocNH-PEG5-CH2CH2Br is the intracellular ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, a process that is crucial for maintaining cellular homeostasis.

Mode of Action

BocNH-PEG5-CH2CH2Br is a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are molecules that can selectively degrade target proteins . They contain two different ligands connected by a linker; one ligand is for an E3 ubiquitin ligase, and the other is for the target protein . By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The action of BocNH-PEG5-CH2CH2Br, and PROTACs in general, affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of most proteins in the cell. By selectively targeting proteins for degradation, PROTACs can influence a variety of cellular processes, depending on the function of the target protein .

Pharmacokinetics

As a protac linker, it is likely to have good cell permeability and stability, enabling it to reach its intracellular targets .

Result of Action

The result of BocNH-PEG5-CH2CH2Br’s action is the selective degradation of its target proteins . This can lead to a variety of cellular effects, depending on the function of the degraded protein .

Action Environment

The action of BocNH-PEG5-CH2CH2Br is influenced by the intracellular environment . Factors such as pH, temperature, and the presence of other molecules can affect the efficiency of the ubiquitin-proteasome system and, therefore, the efficacy of PROTACs .

Análisis Bioquímico

Biochemical Properties

BocNH-PEG5-CH2CH2Br plays a crucial role in biochemical reactions as a linker in the formation of PROTAC molecules . It connects two different ligands, one being a ligand for an E3 ubiquitin ligase and the other for the target protein . The nature of these interactions is primarily determined by the specific ligands used in the PROTAC molecule.

Cellular Effects

The effects of BocNH-PEG5-CH2CH2Br on cells are largely dependent on the specific PROTAC molecule it is part of. As a component of PROTACs, it can influence cell function by enabling the selective degradation of target proteins . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of BocNH-PEG5-CH2CH2Br is tied to its role in PROTACs. PROTACs, which include BocNH-PEG5-CH2CH2Br as a linker, function by binding to both a target protein and an E3 ubiquitin ligase . This dual binding leads to the ubiquitination and subsequent proteasomal degradation of the target protein .

Metabolic Pathways

As a PROTAC linker, it is likely involved in the ubiquitin-proteasome pathway due to its role in facilitating the degradation of target proteins .

Propiedades

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34BrNO7/c1-17(2,3)26-16(20)19-5-7-22-9-11-24-13-15-25-14-12-23-10-8-21-6-4-18/h4-15H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPCGFYLHACMDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34BrNO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B6299398.png)

![(5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6299399.png)